molecular formula C13H16BNO3 B2676858 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole CAS No. 1810038-58-4

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole

Cat. No. B2676858
M. Wt: 245.09
InChI Key: GFKZCRRRPMENIV-UHFFFAOYSA-N
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Description

“6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole” is a chemical compound with the empirical formula C14H18BNO4 . It has a molecular weight of 275.11 . The compound is solid in form .


Synthesis Analysis

The synthesis of similar compounds involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also a common method .


Molecular Structure Analysis

The SMILES string of the compound is CC1(OB(C2=CC3=C(C=C2)OCC(O)=N3)OC1(C)C) . This provides a textual representation of the compound’s structure.


Chemical Reactions Analysis

As mentioned earlier, the compound can be synthesized through borylation and hydroboration reactions . Further details about specific reactions involving this compound are not available in the search results.


Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 275.11 . The SMILES string is CC1(OB(C2=CC3=C(C=C2)OCC(O)=N3)OC1(C)C) .

Scientific Research Applications

1. Crystal Structure and Vibrational Properties Studies

Wu et al. (2021) synthesized compounds including 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole derivatives and characterized their structure using various spectroscopy methods. The single crystals were confirmed by X-ray diffraction, and the molecular structures were optimized using Density Functional Theory (DFT) calculations. This research is significant for understanding the molecular and crystal structure of such compounds, which is crucial for their application in scientific research (Wu, Chen, Chen, & Zhou, 2021).

2. Synthesis and DFT Study of Boric Acid Ester Intermediates

In another study by Huang et al. (2021), boric acid ester intermediates with benzene rings, including derivatives of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole, were synthesized. The structures were confirmed using FTIR, NMR, and mass spectrometry. Single crystals were measured by X-ray diffraction, and their molecular structures were calculated using DFT. This study provides insights into the physicochemical properties of these compounds (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).

3. Use in Boronate-Based Fluorescence Probes for Hydrogen Peroxide Detection

Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes, including compounds with 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole. These compounds were used for the detection of hydrogen peroxide (H2O2), displaying various fluorescence responses. This research highlights the application of these compounds in developing sensitive and selective probes for biological and chemical analyses (Lampard, Sedgwick, Sun, Filer, Hewins, Kim, Yoon, Bull, & James, 2018).

4. Microwave-Assisted Synthesis for Heteroaryl-Linked Benzimidazoles

Rheault, Donaldson, and Cheung (2009) demonstrated the microwave-assisted synthesis of N-substituted 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazoles. These compounds, derived from 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole, facilitate the creation of heteroaryl-substituted benzimidazoles, a class of compounds with significant potential in medicinal chemistry (Rheault, Donaldson, & Cheung, 2009).

properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)9-5-6-10-11(7-9)16-8-15-10/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKZCRRRPMENIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole

CAS RN

1810038-58-4
Record name 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
W Yu, J Liu, D Clausen, Y Yu, JL Duffy… - Journal of Medicinal …, 2021 - ACS Publications
We describe the discovery of histone deacetylase (HDACs) 1, 2, and 3 inhibitors with ethyl ketone as the zinc-binding group. These HDACs 1, 2, and 3 inhibitors have good enzymatic …
Number of citations: 7 pubs.acs.org

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